N,5-Diethyl-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N3S |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
N,5-diethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H11N3S/c1-3-5-8-9-6(10-5)7-4-2/h3-4H2,1-2H3,(H,7,9) |
InChI Key |
VCLAZPJTGZGDNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NCC |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In a hypothetical ¹H NMR spectrum of N,5-Diethyl-1,3,4-thiadiazol-2-amine, distinct signals corresponding to the two different ethyl groups would be expected. The ethyl group attached to the thiadiazole ring at position 5 would likely show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. Similarly, the N-ethyl group would also present a quartet and a triplet, although their chemical shifts would differ from the C-ethyl group due to the different electronic environment of the nitrogen atom compared to the carbon atom of the thiadiazole ring. The integration of these signals would confirm the number of protons in each group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C5-CH₂-CH₃ | Triplet | ~1.3-1.5 | ~7.5 |
| C5-CH₂-CH₃ | Quartet | ~2.9-3.1 | ~7.5 |
| N-CH₂-CH₃ | Triplet | ~1.2-1.4 | ~7.2 |
| N-CH₂-CH₃ | Quartet | ~3.4-3.6 | ~7.2 |
Note: The above data is a prediction based on general chemical shift values and data for similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It is expected to show distinct signals for the two carbons of the thiadiazole ring, which typically resonate at a lower field (higher ppm values) due to their heteroaromatic nature. Additionally, four signals would be anticipated for the two ethyl groups: two methylene carbons (-CH₂-) and two methyl carbons (-CH₃-), each with unique chemical shifts reflecting their bonding environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Thiadiazole) | ~165-170 |
| C5 (Thiadiazole) | ~155-160 |
| C5-C H₂-CH₃ | ~25-30 |
| C5-CH₂-C H₃ | ~12-15 |
| N-C H₂-CH₃ | ~40-45 |
Note: This data is an estimation based on known values for substituted 1,3,4-thiadiazoles.
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, for instance, confirming the coupling between the methylene and methyl protons within each ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which would be crucial for confirming the attachment points of the ethyl groups to the thiadiazole ring and the amine nitrogen.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to N-H stretching of the secondary amine, C-H stretching of the ethyl groups, C=N and C=C stretching of the thiadiazole ring, and C-S stretching vibrations. The presence of a band for the N-H stretch would be a key indicator of the amine group.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | ~3300-3500 |
| C-H Stretch (aliphatic) | ~2850-2960 |
| C=N Stretch (thiadiazole ring) | ~1600-1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
HRMS would be employed to determine the exact molecular weight of this compound with high precision. This would allow for the determination of its elemental composition, providing strong evidence for the molecular formula C₆H₁₁N₃S. The fragmentation pattern observed in the mass spectrum would offer further structural insights, likely showing the loss of ethyl groups or other characteristic fragments of the thiadiazole ring system.
X-ray Crystallography for Solid-State Molecular Architecture
Information not available.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Specific data on bond lengths, bond angles, and torsion angles for this compound are not available as its crystal structure has not been publicly reported.
Supramolecular Interactions and Crystal Packing
Details regarding the supramolecular interactions and crystal packing of this compound are unknown due to the absence of a determined crystal structure.
Computational and Theoretical Investigations of N,5 Diethyl 1,3,4 Thiadiazol 2 Amine and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,5-Diethyl-1,3,4-thiadiazol-2-amine and its analogs at a molecular level. These computational methods provide a framework for examining molecular geometry, electronic structure, and charge distribution, which collectively determine the compound's reactivity and interaction potential.
Density Functional Theory (DFT) Studies for Optimized Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 2-amino-1,3,4-thiadiazole (B1665364), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict geometric parameters such as bond lengths and angles. rsc.orgacs.org
Studies on analogs reveal that the 1,3,4-thiadiazole (B1197879) ring is typically planar. acs.org For instance, in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, all dihedral angles of the ring are calculated to be near 0°, confirming its planarity. acs.org The bond lengths and angles calculated through DFT methods generally show good agreement with experimental data from X-ray crystallography where available. acs.org This correlation validates the accuracy of the theoretical models in representing the actual molecular structure. These foundational geometric parameters are crucial for subsequent computational analyses, including electronic structure and docking studies.
Table 1: Selected Optimized Geometrical Parameters for a 2-Amino-1,3,4-Thiadiazole Analog (2-amino-5-trifluoromethyl-1,3,4-thiadiazole) Data sourced from DFT B3LYP/6-311++G(d,p) calculations. acs.org
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N1=N2 | 1.358 |
| C5-N6 | 1.365 | |
| N6-H8 | 1.007 | |
| C5-S3 | 1.764 | |
| Bond Angle (°) | N2-C5-N6 | 123.2 |
| C5-S3-C4 | 85.1 | |
| S3-C4-N1 | 114.4 | |
| Dihedral Angle (°) | C4-S3-C5-N6 | 176.5 |
| N1-N2-C5-N6 | 176.5 |
Electronic Structure Analysis (HOMO-LUMO Gaps)
The electronic properties of a molecule are key to understanding its chemical reactivity and kinetic stability. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 1,3,4-thiadiazole derivatives, DFT calculations show that the HOMO is often distributed over the aromatic skeleton, while the LUMO's location can vary depending on the substituents attached to the ring. rsc.org In 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated energy gap is 5.52 eV, indicating significant stability. acs.org In another study on different thiadiazole derivatives, the calculated gaps ranged from 3.15 eV to 3.83 eV, indicating that substituents have a strong influence on the molecule's reactivity. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Analogs of 1,3,4-Thiadiazole Data calculated using DFT methods.
| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.56 | -2.04 | 5.52 | acs.org |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -6.21 | -3.78 | 2.43 | sapub.org |
| Thieno[2,3-d]pyrimidine-thiadiazole analog 1 | -5.99 | -2.24 | 3.75 | nih.gov |
| Thieno[2,3-d]pyrimidine-thiadiazole analog 2 | -6.23 | -3.08 | 3.15 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack. sapub.org
For 2-amino-1,3,4-thiadiazole analogs, MEP studies show that the most negative potential is typically located around the nitrogen atoms of the thiadiazole ring, highlighting these as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group generally exhibit a positive potential, making them sites for nucleophilic interaction. sapub.org This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in ligand-receptor binding. acs.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and charge transfer interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. sapub.org Higher stabilization energy (E2) values indicate stronger interactions.
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Ligand-Protein Interaction Prediction with Biological Targets
Molecular docking studies performed on various analogs of this compound have demonstrated their potential to interact with a range of biological targets, including those associated with cancer, microbial infections, and viral diseases. nih.govnih.govresearchgate.net These simulations calculate a docking score or binding energy, which estimates the binding affinity between the ligand and the protein's active site. Lower binding energies typically indicate a more stable and favorable interaction.
For instance, a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). The results showed binding energies ranging from -5.4 to -8.0 kcal/mol. nih.gov The interactions were stabilized by multiple hydrogen bonds with key amino acid residues in the active site, such as GLU166, LEU141, CYS145, and GLY143. nih.gov Similarly, other thiadiazole derivatives have been docked against targets like dihydrofolate reductase (DHFR), showing that interactions with residues like Ser59 and Phe31 are critical for inhibitory activity. researchgate.net These predictive studies highlight the potential of the 1,3,4-thiadiazole scaffold to form strong, specific interactions with biological macromolecules, making it a promising framework for the design of new therapeutic agents.
Table 3: Molecular Docking Results for Various 1,3,4-Thiadiazole Analogs with Biological Targets
| Compound Analog Class | Protein Target (PDB ID) | Binding Energy / Docking Score (kcal/mol) | Key Interacting Residues | Source |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | SARS-CoV-2 Mpro (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143 | nih.gov |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Not specified (IC50 values reported) | Ser59, Phe31 | researchgate.net |
| 5-phenyl-1,3,4-thiadiazol-2-amine derivative | Topoisomerase II | -8.1 | Not specified | nih.gov |
| Thiadiazole-pyrazolyl acetamide (B32628) derivatives | E. coli protein | Not specified (Docking positions shown) | Not specified | researchgate.net |
Binding Affinity Estimation and Molecular Recognition
Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For derivatives of 1,3,4-thiadiazole, docking studies have been instrumental in identifying potential biological targets and elucidating molecular recognition patterns.
Research on various 1,3,4-thiadiazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies on newly synthesized 1,3,4-thiadiazole derivatives against enzymes of SARS-CoV-2, such as the main protease (Mpro), have shown promising binding affinities. nih.gov One study reported docking scores ranging from -6.4 to -11.4 kcal/mol for different derivatives against Mpro. nih.gov The interactions observed typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. For example, a particularly potent compound formed hydrogen bonds with Thr24 and Ser144 of the Mpro active site. nih.gov
Similarly, docking studies of 1,3,4-thiadiazole derivatives with other enzymes, like Akt (Protein Kinase B), have revealed strong binding affinities, suggesting their potential as anticancer agents. nih.gov The binding modes identified in these studies often involve π-π stacking interactions and hydrogen bonding with crucial residues, which are essential for their inhibitory activity. nih.gov
The binding affinities of several 1,3,4-thiadiazole analogs against various protein targets are summarized in the interactive table below, showcasing the range of interactions and corresponding energy values.
Table 1: Molecular Docking Scores of 1,3,4-Thiadiazole Analogs against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Mpro | -6.4 to -11.4 | Thr24, Ser144 |
| 1,3,4-Thiadiazole-Triazole Hybrids | COVID-19 Main Protease | -6.2 to -8.3 | Not Specified |
| N-(substituted)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | Akt | Not Specified | π-π interactions, H-bonds |
Note: The data presented is for analogous compounds and not specifically for this compound.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a deeper understanding of the conformational dynamics and stability of ligand-protein complexes over time. For 1,3,4-thiadiazole derivatives, MD simulations have been employed to validate the stability of docked poses and to explore the conformational landscape of the ligands in the binding pocket.
In a study investigating potential 1,3,4-thiadiazole-based inhibitors for SARS-CoV-2, a 100 ns MD simulation was performed on the complex of a promising compound with the main protease (Mpro). nih.gov The results of the simulation, including the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirmed the stability of the ligand within the active site. nih.gov Such simulations are critical for assessing whether the interactions predicted by static docking are maintained in a dynamic environment.
Conformational analysis studies on thiadiazole derivatives, often complemented by NMR and molecular modeling, help to determine the relative orientation of different parts of the molecule. For instance, in a study of sulfonamide 1,2,4-thiadiazole (B1232254) derivatives, conformational analysis was used to identify the energetically favorable orientations of the substituent groups, which is crucial for understanding their interaction with biological targets.
Thermodynamic Stability and Tautomerism Studies of this compound
The thermodynamic stability of a compound is a fundamental property that influences its reactivity and bioavailability. For 2-amino-1,3,4-thiadiazole and its alkyl-substituted derivatives, thermochemical studies have been conducted to determine their enthalpies of formation and Gibbs energies of formation. researchgate.net These studies help in assessing the relative thermodynamic stability of different analogs.
Tautomerism is a significant phenomenon in many heterocyclic compounds, including 2-amino-1,3,4-thiadiazoles. These compounds can exist in different tautomeric forms, primarily the amino and imino forms. Computational studies have shown that 2-amino-1,3,4-thiadiazoles predominantly exist in the amino form in both solution and the solid state. jmchemsci.com Quantum chemical calculations have been used to investigate the relative stabilities of these tautomers. For 2-amino-1,3,4-thiadiazole, the amino tautomer is predicted to be more stable than the imino tautomers. The relative stability of these forms is crucial as it can significantly impact the molecule's biological activity and interaction with target receptors.
The table below summarizes the relative thermodynamic stabilities of different tautomers of 2-amino-1,3,4-thiadiazole based on computational studies.
Table 2: Calculated Relative Energies of 2-Amino-1,3,4-thiadiazole Tautomers
| Tautomer | Relative Energy (kJ/mol) |
|---|---|
| 2-amino-1,3,4-thiadiazole | 0.00 |
| 1,3,4-thiadiazol-2(3H)-imine | 42.7 |
| 1,3,4-thiadiazol-2(5H)-imine | 95.8 |
Note: The data is for the parent 2-amino-1,3,4-thiadiazole and serves as a reference for its N,5-diethyl derivative.
In Silico ADME Prediction Methodologies (Excluding Toxicity)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital component of the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. For 1,3,4-thiadiazole derivatives, various computational tools and web servers are used to predict these properties.
Studies on different series of 1,3,4-thiadiazole analogs have consistently shown that these compounds often exhibit drug-like properties according to Lipinski's rule of five. nih.gov Predicted ADME parameters for these compounds generally fall within acceptable ranges for oral bioavailability. For example, a study on thiadiazole-triazole hybrids showed human intestinal absorption scores in the range of 81.8-97.4%.
Commonly predicted ADME parameters include:
Molecular Weight (MW): Generally aimed to be below 500 g/mol .
LogP (Octanol-water partition coefficient): A measure of lipophilicity, typically in the range of -2 to 5.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding.
Topological Polar Surface Area (TPSA): Related to cell permeability.
The table below presents a sample of predicted ADME properties for a class of 1,3,4-thiadiazole derivatives.
Table 3: Predicted ADME Properties for a Series of 1,3,4-Thiadiazole-Triazole Hybrids
| Parameter | Range of Predicted Values |
|---|---|
| Molecular Weight (g/mol) | 130-500 |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Human Intestinal Absorption (%) | 81.8 - 97.4 |
Note: This data represents general findings for a class of thiadiazole analogs.
Biological Activities and Proposed Mechanistic Pathways of N,5 Diethyl 1,3,4 Thiadiazol 2 Amine and 1,3,4 Thiadiazol 2 Amine Derivatives
Anticancer Activities and Cellular Mechanisms
Derivatives of 1,3,4-thiadiazole (B1197879) have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. bepls.com Their mechanisms of action are multifaceted, involving interference with crucial cellular processes such as DNA synthesis, cell cycle progression, and apoptosis. rsc.orgnih.gov The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) may contribute to its ability to interfere with DNA replication. nih.gov
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, essential for the synthesis of nucleotides and certain amino acids. sciforum.netnih.gov Its inhibition disrupts DNA synthesis, leading to the death of rapidly proliferating cells, making it a key target for anticancer therapies. nih.govnih.gov Numerous 1,3,4-thiadiazole derivatives have been identified as potential DHFR inhibitors. researchgate.netsciforum.net
Molecular docking studies have been employed to investigate the interaction between 1,3,4-thiadiazole derivatives and the active site of DHFR. sciforum.netresearchgate.net These studies suggest that the thiadiazole ring and its substituents can form effective binding interactions with key amino acid residues in the enzyme's active site. For instance, certain N-amidoalkylated derivatives of 1,3,4-thiadiazole have shown strong binding affinity for DHFR, in some cases superior to reference compounds. sciforum.netresearchgate.net Specifically, compounds like 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide and 4-methyl-N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide have been highlighted as effective interactors with the DHFR active site. sciforum.net The introduction of an NH group between the thiadiazole and an aromatic ring has been shown to enhance the binding strength to DHFR. sciforum.net
| Compound Name | Binding Energy (kcal/mol) with DHFR | Interacting Residues | Reference |
| N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide | -8.2 | Gln 35, Glu 30 | sciforum.net |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-6-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one | - | Pro 66 | sciforum.net |
| 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Not Specified | Not Specified | researchgate.net |
| 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Not Specified | Not Specified | researchgate.net |
Modulation of Caspase Activity and Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. bepls.com The caspase family of proteases plays a central role in executing the apoptotic program. Several 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases. mdpi.comresearchgate.net
For example, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been reported to have apoptosis-inducing effects. mdpi.com Similarly, certain 1,3,4-thiadiazole derivatives with trifluoromethyl substituents were found to induce apoptosis by activating caspases 3, 8, and 9. mdpi.com In silico studies have suggested that the anticancer activity of some 1,3,4-thiadiazole derivatives is linked to the activation of Caspase 3, Caspase 8, and BAX proteins. nih.gov One study found that a novel 1,3,4-thiadiazole derivative significantly increased early apoptosis and necrotic cells in breast cancer cells. rsc.org
Interaction with Tyrosine Kinases and Carbonic Anhydrases
Tyrosine Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. bepls.comrsc.org Tyrosine kinases, in particular, have become important targets for anticancer drug development. bepls.com Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of tyrosine kinases, such as the Bcr-Abl kinase, which is characteristic of chronic myelogenous leukemia. nih.govresearchgate.net For instance, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has been shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and displays selective activity against the Bcr-Abl positive K562 cell line. mdpi.comnih.gov Molecular modeling has indicated that the nitrothiazole moiety of this compound plays a key role in binding to the kinase. nih.gov
Carbonic Anhydrases: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and some isoforms, like CA IX, are associated with tumors. bohrium.comresearchgate.net Sulfonamide derivatives are well-known inhibitors of CAs. The 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) scaffold has been used to develop new CA inhibitors. bohrium.com Amide derivatives of this scaffold have shown potent inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). bohrium.comdocumentsdelivered.com For example, 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide is a potent inhibitor of several CA isoforms, including the tumor-associated CA IX. nih.gov The thione group in some 1,3,4-thiadiazole-2-thione derivatives can act as a zinc-binding moiety in the active site of CAs. researchgate.net
Antiproliferative Effects on Specific Cancer Cell Lines
A wide array of 1,3,4-thiadiazole derivatives has demonstrated significant antiproliferative activity against various human cancer cell lines. The efficacy often depends on the specific substituents on the thiadiazole ring. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast), A549 (Lung) | 1.78 µM, 4.04 µM | mdpi.com |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine derivatives | MDA-MB-231 (Breast) | Significant activity | mdpi.com |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 (Breast) | 49.6 µM, 53.4 µM | nih.gov |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | Selective activity | mdpi.comnih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon), MCF-7 (Breast) | 2.44 µM, 23.29 µM | mdpi.com |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | PC3 (Prostate), MDA (Breast), U87 (Glioblastoma) | Not Specified | mdpi.com |
| 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide | Pancreatic cancer cell line | 1.7 µM | mdpi.com |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivatives (6b and 19) | MCF-7 (Breast) | < 10 µM | rsc.org |
Studies have shown that some of these compounds exhibit greater cytotoxic activity than standard reference drugs like 5-fluorouracil (B62378) and doxorubicin. mdpi.comresearchgate.net Furthermore, certain derivatives have demonstrated selectivity, showing weaker cytotoxic effects on normal cell lines compared to cancer cells. nih.gov The antiproliferative mechanism can also involve cell cycle arrest at different phases, such as G2/M or an increase in the sub-G1 cell population. rsc.org
Antimicrobial Efficacy and Underlying Mechanisms
In addition to their anticancer properties, 1,3,4-thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. nih.govresearchgate.net The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a key component in many compounds with antibacterial and antifungal properties. nih.gov
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of 1,3,4-thiadiazole have shown efficacy against a variety of both Gram-positive and Gram-negative bacteria. rsc.orgrsc.org The nature of the substituents on the thiadiazole ring plays a crucial role in determining the antibacterial spectrum and potency. neliti.com For instance, the presence of halogen atoms on a phenyl ring attached to the thiadiazole moiety appears to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net
Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis have been shown to be susceptible to various 1,3,4-thiadiazole derivatives. nih.govnih.gov Some compounds have exhibited activity comparable or even superior to standard antibiotics. nih.govuobaghdad.edu.iq Similarly, activity against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae has been reported. rsc.orgnih.gov
The difference in susceptibility between Gram-positive and Gram-negative bacteria may be attributed to the structural differences in their cell walls. nih.gov The peptidoglycan layer of Gram-positive bacteria is more permeable to hydrophobic compounds, whereas the lipopolysaccharide outer membrane of Gram-negative bacteria can act as a barrier. nih.gov
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity/MIC | Reference |
| p-chlorophenyl & p-nitrophenyl derivatives (11c, 11e) | B. subtilis, S. aureus | E. coli (11e only) | Good activity | nih.gov |
| Tris-2,5-disubstituted 1,3,4-thiadiazole (26) | S. pneumoniae, B. subtilis, S. aureus | P. aeruginosa, E. coli, K. pneumoniae | 8–31.25 µg/mL | nih.gov |
| Phenyl-1,3,4-thiadiazol derivatives with halogen substituents (8a-c) | S. aureus, B. subtilis | E. coli, P. aeruginosa | Moderate inhibition (MIC: 24-40 µg/mL for G-) | researchgate.net |
| 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols (9d-f) | S. aureus | E. coli | Good activity (MIC: 25 µg/mL) | researchgate.net |
| Methoxy (B1213986) cinnamic acid and phenylthiosemicarbazide derivatives (1-4) | S. hominis, S. epidermidis, alfa S. haemolyticus | K. pneumoniae | Zone of inhibition observed | rsc.org |
Antifungal Activity Against Fungal Pathogens
Derivatives of 1,3,4-thiadiazol-2-amine have demonstrated notable efficacy against a spectrum of fungal pathogens. The structural framework of these compounds allows for modifications that can enhance their antifungal potential. Research has shown that certain substitutions on the thiadiazole ring can lead to potent activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. citedrive.comfrontiersin.org
For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their in vitro antifungal activity. It was observed that derivatives bearing oxygenated substituents on the phenyl ring exhibited significant activity against A. niger and C. albicans. researchgate.net Specifically, hydroxyl and methoxy substituted compounds showed promising results, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL. researchgate.net Another study highlighted that tris-2,5-disubstituted 1,3,4-thiadiazole derivatives displayed good antifungal activity against A. fumigatus, C. albicans, and Geotrichum candidum at concentrations between 8 and 31.25 μg/mL. nih.gov
The proposed mechanism for the antifungal action of some 1,3,4-thiadiazole derivatives involves the disruption of cell wall biogenesis. researchgate.net This was observed in a study on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, where treated fungal cells were unable to maintain their characteristic shape, formed giant cells, and showed impaired chitin (B13524) distribution. researchgate.net This disruption of the cell wall integrity ultimately leads to cell lysis and fungal death. researchgate.net
Table 1: Antifungal Activity of 1,3,4-Thiadiazol-2-amine Derivatives
Compound/Derivative Fungal Pathogen Activity (MIC in µg/mL) Reference 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine Aspergillus niger, Candida albicans 32-42 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine Aspergillus niger, Candida albicans 32-42 Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives Aspergillus fumigatus, Candida albicans, Geotrichum candidum 8-31.25 dergipark.org.tr 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol Candida species 8-96 nih.gov
```#### **5.2.3. Antitubercular Activity against Mycobacterium Strains**
The emergence of multidrug-resistant tuberculosis has necessitated the search for novel antitubercular agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.
Several studies have reported the synthesis and evaluation of 2-amino-1,3,4-thiadiazole derivatives for their antimycobacterial activity. For instance, a series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas were tested against M. tuberculosis strain H37Rv. The derivative with a cyclohexyl group demonstrated the highest inhibitory activity at 67%, while a p-chlorophenyl substituted derivative showed 32% inhibition. citedrive.comIn another study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited a significant 69% inhibition of M. tuberculosis H37Rv.
nih.gov
Furthermore, hybridization of the 1,3,4-thiadiazole ring with other heterocyclic systems has also yielded potent antitubercular compounds. Imidazo[2,1-b]t citedrive.comresearchgate.netmdpi.comhiadiazole derivatives have been synthesized and screened, with some compounds showing high inhibitory activity. mdpi.comFor example, 2-(2-furyl)-6-phenylimidazo[2,1-b]t citedrive.comresearchgate.netmdpi.comhiadiazole-5-carbaldehyde and (2-cyclohexyl-6-phenylimidazo[2,1-b]t citedrive.comresearchgate.netmdpi.comhiadiazol-5-yl)methanol demonstrated 100% inhibition against M. tuberculosis H37Rv.
mdpi.comTable 2: Antitubercular Activity of 1,3,4-Thiadiazol-2-amine Derivatives against M. tuberculosis H37Rv
Investigation of Biofilm Inhibition and Resistance Modulation
Bacterial biofilms contribute significantly to chronic infections and antibiotic resistance. Compounds that can inhibit biofilm formation or modulate resistance mechanisms are of great interest. Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives in this area.
Several novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-biofilm properties against both Gram-positive and Gram-negative bacteria. nih.govFor instance, certain derivatives have shown significant biofilm inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. citedrive.comnih.govOne study reported that a specific 1,3,4-thiadiazole derivative achieved up to 100% biofilm inhibition against P. aeruginosa at a concentration of 1,000 µg/mL. nih.govAnother compound demonstrated 98% inhibition of S. aureus biofilm at the same concentration.
nih.gov
In addition to biofilm inhibition, some 1,3,4-thiadiazole derivatives have been investigated for their ability to modulate antibiotic resistance, partly through the inhibition of efflux pumps. dergipark.org.trEfflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics. Studies have shown that certain 1,3,4-thiadiazole derivatives can act as efflux pump inhibitors, particularly in multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae.
dergipark.org.trTable 3: Biofilm Inhibition by 1,3,4-Thiadiazole Derivatives
Anti-inflammatory and Analgesic Properties
Cyclooxygenase (COX) Enzyme Inhibition Profiles
The anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. dergipark.org.trThe 1,3,4-thiadiazole scaffold has been incorporated into novel compounds designed as COX inhibitors.
A study on a series of thiadiazole-benzothiazole hybrids revealed their potential as COX inhibitors. dergipark.org.trFor example, the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide was identified as a potent and selective COX-1 inhibitor, showing 51.36 ± 3.32% inhibition at a concentration of 100 µM, with weaker inhibition of COX-2 (11.05 ± 1.69%). dergipark.org.trammanu.edu.joOther derivatives in the same series showed non-selective inhibition of both COX-1 and COX-2.
dergipark.org.tr
Conversely, other research has focused on developing selective COX-2 inhibitors based on the 1,3,4-thiadiazole structure, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. drugbank.comA series of thiadiazole-thiazolidinone hybrids were synthesized and evaluated, with some compounds showing promising COX-2 inhibitory potency and high selectivity. drugbank.comnih.govOne of the most promising compounds inhibited the COX-2 enzyme with an IC50 value of 70 nM and a selectivity index of 220.
drugbank.comTable 4: Cyclooxygenase (COX) Inhibition by 1,3,4-Thiadiazole Derivatives
Mechanisms of Analgesic Action
The analgesic properties of 1,3,4-thiadiazole derivatives have been investigated through various in vivo models to elucidate their mechanisms of action. These tests help to distinguish between centrally mediated and peripherally mediated antinociceptive effects.
Studies have utilized the hot-plate and tail-clip tests to assess centrally mediated analgesia, which involves the central nervous system. nih.govSeveral novel 1,3,4-thiadiazole derivatives were found to significantly increase the reaction times of mice in both tests, indicating a central analgesic effect. nih.govThe acetic acid-induced writhing test is commonly used to evaluate peripherally mediated analgesia, which is often associated with the inhibition of prostaglandin (B15479496) synthesis in peripheral tissues. nih.govA number of 1,3,4-thiadiazole derivatives have been shown to significantly decrease the number of writhing behaviors in mice, suggesting a peripheral mechanism of action.
nih.gov
The mesoionic nature of 1,3,4-thiadiazoles may facilitate their ability to cross cellular membranes and interact with biological targets within the nervous system. nih.govThe sulfur atom in the thiadiazole ring can improve the lipophilicity of the compounds, which is an important factor for drugs that act on the central nervous system. nih.govWhile the precise molecular targets for the analgesic effects of many of these derivatives are still under investigation, their activity in these established models points to a multifactorial mechanism involving both central and peripheral pathways.
Antiviral Activities
The 1,3,4-thiadiazole nucleus has been recognized as a valuable scaffold for the development of antiviral agents due to its bioisosteric relationship with the pyrimidine ring, a key component of nucleic acids. researchgate.netDerivatives of 2-amino-1,3,4-thiadiazole have been synthesized and evaluated against a variety of viral pathogens.
Research has demonstrated the anti-HIV activity of certain 1,3,4-thiadiazole derivatives. researchgate.netFor instance, a series of 2-(naphthalen-2-yloxy)-N-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl] acetamide (B32628) derivatives were tested for their in vitro activity against HIV-1 and HIV-2, with one compound showing notable efficacy. researchgate.netStructure-activity relationship studies have suggested that the electronic properties of substituents on the N-aryl group can influence the anti-HIV potency, with electron-withdrawing groups enhancing activity.
researchgate.net
Beyond HIV, 1,3,4-thiadiazole derivatives have shown activity against other viruses. Pyrrolyl-1,3,4-thiadiazole derivatives have exhibited antiviral activity against West Nile virus and Dengue virus. researchgate.netAdditionally, certain derivatives have demonstrated inhibitory effects against herpes simplex virus-1, Sindbis virus, Coxsackie virus B4, and Punto Toro virus. researchgate.netOne study reported that N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was an inhibitor of the Influenza A H3N2 virus subtype with an EC50 value of 31.4 μM.
researchgate.netTable 5: Antiviral Activity of 1,3,4-Thiadiazol-2-amine Derivatives
Compound Names Table
Compound Name N,5-Diethyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazol-2-amine 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Tris-2,5-disubstituted 1,3,4-thiadiazole 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole Imidazo[2,1-b]t citedrive.comresearchgate.netmdpi.comhiadiazole 2-(2-furyl)-6-phenylimidazo[2,1-b]t citedrive.comresearchgate.netmdpi.comhiadiazole-5-carbaldehyde (2-cyclohexyl-6-phenylimidazo[2,1-b]t citedrive.comresearchgate.netmdpi.comhiadiazol-5-yl)methanol 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide Thiadiazole-thiazolidinone hybrid 2-(naphthalen-2-yloxy)-N-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl] acetamide Pyrrolyl-1,3,4-thiadiazole N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Structure Activity Relationship Sar Studies of N,5 Diethyl 1,3,4 Thiadiazol 2 Amine Analogs
Impact of Substituents at the N-2 Position on Biological Potency
Substituents at the N-2 position of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold play a critical role in modulating biological activity. Studies on various 1,3,4-thiadiazole (B1197879) derivatives have shown that the nature of the substituent on the exocyclic nitrogen atom can significantly impact potency and selectivity.
For instance, in a series of 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole derivatives, it was observed that substitution on the N-2 amino group led to a decrease in antibacterial activity. nih.gov The unsubstituted amino group showed the highest potency, and the activity diminished with increasing the size of the alkyl substituent, following the order: methyl > ethyl > phenyl. nih.gov This suggests that for certain biological targets, a smaller, less sterically hindered group at the N-2 position is favorable for optimal interaction.
Conversely, in other contexts, the introduction of larger, more complex substituents at the N-2 position has been shown to enhance biological activity. For example, the incorporation of piperazine (B1678402) or piperidine (B6355638) rings through an acetamide (B32628) linker at the N-2 position of 5-(4-chlorophenyl)-1,3,4-thiadiazoles resulted in potent antitumor activity. nih.gov This highlights that the optimal substituent at the N-2 position is highly dependent on the specific biological target and the desired therapeutic effect.
The following table summarizes the effect of N-2 substituents on the antibacterial activity of 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole derivatives.
| N-2 Substituent | Relative Antibacterial Activity |
|---|---|
| -H (unsubstituted) | High |
| -CH₃ (methyl) | Moderate |
| -CH₂CH₃ (ethyl) | Low |
| -C₆H₅ (phenyl) | Very Low |
Role of the Diethyl Moiety and Other Alkyl Substitutions at N-2 and C-5
Studies on N-alkyl-5-substituted-1,3,4-thiadiazol-2-amines have shown that the nature of the alkyl groups can influence various biological activities. For example, N-ethyl-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine was identified as a potent anticonvulsant agent, indicating that an N-ethyl group is compatible with this type of activity. nih.gov
At the C-5 position, the introduction of a methyl group has been shown to enhance the diuretic activity of 1,3,4-thiadiazole derivatives compared to those with an amino group at the same position. mdpi.com This suggests that small alkyl groups at C-5 can be beneficial for certain biological effects. While direct SAR data for a series of N,5-diethyl analogs with varying alkyl chains is limited, the existing evidence suggests that the size and lipophilicity of the alkyl groups at both N-2 and C-5 are important determinants of biological activity.
The table below illustrates examples of bioactive 1,3,4-thiadiazole derivatives with alkyl or aryl substituents at the N-2 and C-5 positions.
| N-2 Substituent | C-5 Substituent | Reported Biological Activity |
|---|---|---|
| -CH₂CH₃ (ethyl) | -C₆H₃Cl(O-C₆H₄Cl) (substituted phenyl) | Anticonvulsant |
| -H (unsubstituted) | -CH₃ (methyl) | Diuretic |
| -CH₃ (methyl) | -Aryl | Antimicrobial |
| -CH₂CH₃ (ethyl) | -Aryl | Antimicrobial (lower than methyl) |
Influence of Aromatic and Heterocyclic Substituents at the 5-Position
The introduction of aromatic and heterocyclic moieties at the 5-position of the 1,3,4-thiadiazole ring is a common strategy in medicinal chemistry to modulate biological activity. These groups can engage in various interactions with biological targets, such as pi-stacking and hydrogen bonding, which can significantly enhance potency.
For instance, a wide range of 5-aryl-1,3,4-thiadiazole-2-amine derivatives have been synthesized and evaluated for their anticancer activity. mdpi.comimpactfactor.org The nature and substitution pattern of the aryl ring at the C-5 position have been shown to be critical for cytotoxicity. Electron-donating groups, such as hydroxyl, on a phenyl ring at C-5 have been associated with potent anticancer activity. impactfactor.org
Similarly, the incorporation of heterocyclic rings at the C-5 position has yielded compounds with significant biological activities. For example, derivatives with a 5-nitrofuran or 5-nitrothiophene at the C-5 position have demonstrated promising antileishmanial activity. tandfonline.com The specific heterocycle and its substitution pattern can fine-tune the activity and selectivity of the compound.
The following table provides examples of how different aromatic and heterocyclic substituents at the C-5 position influence the biological activity of N-substituted-1,3,4-thiadiazol-2-amines.
| N-2 Substituent | C-5 Substituent | Reported Biological Activity |
|---|---|---|
| -Aryl | -Aryl with electron-donating groups (e.g., -OH) | Anticancer |
| -Alkyl | -5-Nitrofuran | Antileishmanial |
| -Alkyl | -5-Nitrothiophene | Antileishmanial |
| -Aryl | -Aryl with electron-withdrawing groups (e.g., -Cl) | Anticancer |
Correlation between Molecular Structure and Biological Activity
The biological activity of N,5-diethyl-1,3,4-thiadiazol-2-amine analogs is a direct consequence of their three-dimensional structure and physicochemical properties, which govern their interactions with biological macromolecules. The 1,3,4-thiadiazole ring itself is an important pharmacophore due to its aromaticity, stability, and ability to participate in hydrogen bonding. mdpi.com
The electronic properties of the substituents at the N-2 and C-5 positions play a significant role. Electron-withdrawing groups on an aryl ring at C-5 have been shown to enhance anticancer activity in some series, while electron-donating groups are favorable in others. mdpi.comimpactfactor.org This indicates that the electronic requirements for activity are target-dependent.
Lipophilicity is another crucial factor. The introduction of alkyl groups, such as the diethyl moiety, generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity. Therefore, a balance in lipophilicity is essential for optimal bioactivity.
Design Principles for Optimized Bioactivity and Selectivity
Based on the available SAR data for 1,3,4-thiadiazole derivatives, several design principles can be proposed to optimize the bioactivity and selectivity of this compound analogs:
Modification of N-2 Substituents: For antimicrobial applications, smaller alkyl groups at the N-2 position may be preferable to larger or aromatic substituents. For other targets, such as those involved in cancer, larger, more complex moieties like substituted piperazines may be beneficial. Fine-tuning the size, shape, and electronic properties of the N-2 substituent is a key strategy for optimizing activity and selectivity.
Exploration of C-5 Substituents: The C-5 position offers a great deal of flexibility for introducing diverse chemical functionalities. Aromatic and heterocyclic rings with various substitution patterns can be explored to enhance target-specific interactions. The choice of the C-5 substituent should be guided by the nature of the biological target and the desired therapeutic outcome. For example, incorporating groups capable of forming specific hydrogen bonds or engaging in pi-stacking interactions can lead to increased potency.
Balancing Physicochemical Properties: Achieving an optimal balance of lipophilicity, solubility, and electronic properties is crucial. This can be accomplished through the careful selection of substituents at both the N-2 and C-5 positions. Quantitative structure-activity relationship (QSAR) studies can be employed to model the effects of these properties on biological activity and guide the design of new analogs with improved profiles.
Isosteric Replacement: The principle of isosteric replacement can be applied to further refine the structure of lead compounds. For example, replacing a phenyl ring with a bioisosteric heterocycle at the C-5 position can lead to improved activity, selectivity, or pharmacokinetic properties. Similarly, the sulfur atom of the thiadiazole ring can be considered a bioisostere of an oxygen atom, allowing for the exploration of corresponding 1,3,4-oxadiazole (B1194373) analogs.
By systematically applying these design principles, it is possible to develop novel this compound analogs with enhanced biological activity and selectivity for a variety of therapeutic targets.
Advanced Research Trajectories and Future Perspectives
Development of N,5-Diethyl-1,3,4-thiadiazol-2-amine as a Lead Compound for Therapeutic Agents
The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a well-established pharmacophore, forming the structural basis for a multitude of compounds with potent biological effects. dovepress.comisres.org Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. researchgate.netnih.govmdpi.comnih.gov The future development of this compound as a lead compound would involve systematic screening and optimization based on these known activities.
Research into analogous structures suggests significant potential. For instance, various 5-substituted-1,3,4-thiadiazol-2-amine derivatives have shown potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), and prostate (PC3) cancers. mdpi.comnih.gov The mechanism of action is often attributed to the inhibition of critical enzymes like tyrosine kinases or the induction of apoptosis. nih.gov Similarly, the scaffold is crucial in designing novel anticonvulsant agents, with substitutions on the ring and the amino group directly influencing efficacy in models like the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. nih.gov
The introduction of the N-ethyl and 5-ethyl groups in this compound is a key structural modification. These alkyl groups are expected to increase the compound's lipophilicity, which could enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Structure-activity relationship (SAR) studies on related thiadiazoles have shown that such modifications can significantly influence potency. nih.govnih.gov Future research would focus on synthesizing and screening this compound against various biological targets to identify its most promising therapeutic application.
| Analog Structure/Class | Therapeutic Area | Observed Activity/Finding | Reference |
|---|---|---|---|
| 5-phenyl-substituted 1,3,4-thiadiazole-2-amines | Anticancer | Showed significant antitumor activity against breast cancer (MDA-MB-231) cell lines. | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Anticancer | Displayed high cytotoxicity against MCF-7 and HepG2 cancer cells, inducing cell cycle arrest and apoptosis. | nih.gov |
| N-aryl substituted 2-amino-1,3,4-thiadiazoles | Antiviral (Anti-HIV-1) | Electron-withdrawing groups on the N-aryl substituent enhanced antiviral potency. | nih.gov |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | Anticonvulsant | Demonstrated high activity in both MES and PTZ seizure models. | nih.gov |
| 2-amino-1,3,4-thiadiazole derivatives | Antimicrobial | Active against various bacterial strains, including S. aureus and E. coli. | dovepress.com |
Exploration of this compound in Materials Science
Beyond pharmacology, heterocyclic compounds are increasingly explored for applications in materials science. Thiadiazole derivatives, in particular, have been identified as highly effective corrosion inhibitors for various metals and alloys, including mild steel and stainless steel, in acidic environments. mdpi.com This inhibitory action is attributed to the presence of nitrogen and sulfur heteroatoms, which possess lone pairs of electrons, facilitating the adsorption of the molecule onto the metal surface. mdpi.com This adsorption forms a protective barrier that isolates the metal from the corrosive medium.
Direct evidence supports the potential of the core structure of the title compound. A study on 2-Amino-5-ethyl-1,3,4-thiadiazole demonstrated that it is a highly effective corrosion inhibitor for type 304 austenitic stainless steel in sulfuric acid, achieving an average inhibition efficiency of 98%. researchgate.net The addition of an N-ethyl group to create this compound could further enhance these properties. The electron-donating nature of the second ethyl group may increase the electron density on the heterocyclic ring, strengthening the coordinate bond between the inhibitor and the metal surface and leading to improved performance.
Future research trajectories in this area would involve:
Performance Evaluation: Quantifying the inhibition efficiency of this compound on various metals (e.g., mild steel, copper) in different corrosive media using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). mdpi.comresearchgate.net
Surface Analysis: Employing techniques such as scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to characterize the protective film formed on the metal surface.
Theoretical Studies: Using quantum chemical calculations to correlate the molecular structure of the compound with its inhibition efficiency, focusing on parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
| Inhibitor Compound | Metal | Corrosive Medium | Key Finding | Reference |
|---|---|---|---|---|
| 2-Amino-5-ethyl-1,3,4-thiadiazole | 304 Stainless Steel | 3 M H₂SO₄ | Average inhibition efficiency of 98% from weight loss and 87% from polarization tests. | researchgate.net |
| N-(phenol-p-ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole | Mild Steel | 1 M HCl | Achieved highest inhibition efficiency at a concentration of 0.5 mM. | researchgate.net |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | Inhibition efficiency increased with concentration, acting as a mixed-type inhibitor. | mdpi.com |
Integration of Computational and Experimental Approaches for Drug Design
Modern drug discovery relies heavily on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. For a molecule like this compound, this integrated approach is essential for rationally designing novel analogs and predicting their therapeutic potential before committing to resource-intensive synthesis and testing. researchgate.net
The process begins with computational (in silico) techniques:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov For this compound and its virtual derivatives, docking studies can be performed against the active sites of known drug targets (e.g., VEGFR-2, viral proteases) to estimate their binding affinity and interaction patterns. nih.gov
Pharmacokinetic Prediction (ADMET): In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules. nih.gov This step is crucial for filtering out compounds with poor drug-likeness profiles early in the discovery pipeline, saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the binding interactions predicted by docking. tandfonline.com
Compounds that show promise in these computational evaluations are then prioritized for chemical synthesis. The synthesized molecules subsequently undergo experimental validation through in vitro biological assays (e.g., cytotoxicity assays against cancer cell lines, enzyme inhibition assays) to confirm their activity. tandfonline.com This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid optimization of the lead structure to enhance potency and improve its pharmacological profile.
| Phase | Step | Description | Objective |
|---|---|---|---|
| Computational Design (In Silico) | 1. Target Identification | Select a biological target (e.g., protein, enzyme) implicated in a disease. | Define the therapeutic goal. |
| 2. Molecular Docking & Virtual Screening | Dock a library of virtual thiadiazole analogs into the target's active site to predict binding energies. | Identify potential hits with high binding affinity. | |
| 3. ADMET Prediction | Calculate drug-like properties (solubility, permeability, toxicity) for the top-ranked hits. | Filter for candidates with favorable pharmacokinetic profiles. | |
| Experimental Validation | 4. Chemical Synthesis | Synthesize the most promising compounds identified from the computational phase. | Obtain physical samples for testing. |
| 5. Biological Evaluation (In Vitro) | Test the synthesized compounds in relevant biological assays (e.g., enzyme inhibition, cell viability). | Confirm biological activity and determine potency (e.g., IC₅₀ values). | |
| Optimization | 6. Lead Optimization | Analyze experimental results to inform the design of new analogs, then repeat the cycle. | Improve potency, selectivity, and ADMET properties. |
Innovations in Synthetic Methodologies for Novel Thiadiazole Analogs
The synthesis of the 1,3,4-thiadiazole core is well-established, typically involving the acid-catalyzed cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For this compound, a conventional route would likely involve the reaction of 4-ethylthiosemicarbazide with propionic acid (or a derivative like an orthoester) in the presence of a strong dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. nih.govmdpi.com
However, recent advancements in synthetic chemistry have focused on developing more efficient, scalable, and environmentally friendly ("green") methodologies. These innovations are critical for generating libraries of diverse thiadiazole analogs for high-throughput screening.
Key innovative approaches include:
Polyphosphate Ester (PPE) as a Mild Reagent: PPE has been successfully used as a cyclizing and activating agent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide. This method avoids the use of harsh and toxic reagents like POCl₃, operating under milder conditions. mdpi.comencyclopedia.pub
Iodine-Mediated Oxidative Cyclization: An efficient, transition-metal-free method involves the condensation of aldehydes with thiosemicarbazide, followed by an iodine-mediated oxidative C–S bond formation to yield the thiadiazole ring. researchgate.net This approach offers a facile route to a variety of derivatives.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner reaction profiles compared to conventional heating methods. This technique is highly applicable to the synthesis of heterocyclic libraries.
1,3-Dipolar Cycloaddition Reactions: This powerful method allows for the construction of complex heterocyclic systems. For instance, reacting a thiosemicarbazone derivative with nitrilimines can generate novel thiadiazole hybrids, expanding the accessible chemical space. tandfonline.com
These modern synthetic strategies will be instrumental in exploring the full potential of the this compound scaffold by enabling the rapid and efficient creation of novel analogs with diverse substitutions for further biological and material science evaluation.
| Methodology | Key Reagents | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Conventional Acid Catalysis | Thiosemicarbazide, Carboxylic Acid, POCl₃ or PPA | Well-established, versatile for many substrates. | Harsh/toxic reagents, high temperatures, potential for side products. | nih.gov |
| PPE-Mediated Synthesis | Thiosemicarbazide, Carboxylic Acid, Polyphosphate Ester (PPE) | One-pot reaction, mild conditions, avoids toxic reagents. | May require optimization for specific substrates. | mdpi.comencyclopedia.pub |
| Iodine-Mediated Cyclization | Thiosemicarbazide, Aldehyde, I₂, K₂CO₃ | Transition-metal-free, efficient, scalable. | Primarily demonstrated for aldehyde-derived substrates. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Thiosemicarbazone, Nitrilimine | Creates complex, novel hybrid structures. | Requires synthesis of specific dipole/dipolarophile precursors. | tandfonline.com |
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential for antioxidant activity .
- Molecular docking : Screen derivatives against target proteins (e.g., Sortase A) using AutoDock Vina, focusing on binding affinity (∆G) and hydrogen-bond interactions .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify persistent interactions .
- NBO analysis : Evaluate charge distribution to explain nucleophilic/electrophilic sites .
What methodological considerations are critical when assessing antioxidant activity using DPPH and H₂O₂ assays?
Q. Basic
- DPPH assay :
- Prepare fresh DPPH solution (0.1 mM in ethanol).
- Measure absorbance at 517 nm after 30 minutes in the dark .
- Use ascorbic acid as a positive control .
- H₂O₂ assay :
How can ultrasound irradiation improve the synthesis efficiency of this compound derivatives?
Advanced
Ultrasound (20–40 kHz) enhances cavitation, accelerating reaction kinetics. Key parameters:
- Power : 50–100 W/cm² to avoid decomposition.
- Solvent : Use low-viscosity solvents (e.g., ethanol) for better energy transfer .
- Temperature : Maintain at 40–60°C to balance activation energy and stability .
Reported yields improve from 60% (conventional) to 85–90% under sonication .
What are the best practices for refining the crystal structure of this compound using SHELX software?
Q. Advanced
Data collection : Ensure high-resolution (<1.0 Å) and completeness (>95%) .
Initial refinement : Use SHELXL for isotropic then anisotropic displacement parameters .
Twinned data : Apply TWIN/BASF commands for overlapping reflections .
Validation : Check R-factor convergence (R₁ < 5%) and ADP consistency .
What strategies are employed to design derivatives with enhanced biological activity?
Q. Basic
- Bioisosteric replacement : Substitute thiadiazole with oxadiazole to modulate lipophilicity .
- Mannich base formation : Introduce aminoalkyl groups to improve solubility and membrane permeability .
- Hybrid scaffolds : Fuse with benzofuran or pyridine for dual antioxidant/antimicrobial activity .
How can SAR studies be systematically conducted for this compound derivatives?
Q. Advanced
Library design : Synthesize derivatives with systematic substituent variation (e.g., -Cl, -NO₂, -CF₃) .
Activity clustering : Group compounds by IC₅₀ values (e.g., <10 µM = high potency) .
3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic requirements .
In silico screening : Prioritize derivatives with predicted LogP (2–4) and TPSA (<90 Ų) for bioavailability .
What analytical techniques are essential for ensuring the purity of synthesized compounds?
Q. Basic
- HPLC : Use C18 columns (ACN/water gradient) with UV detection (254 nm) .
- TLC : Monitor reactions using silica gel 60 F₂₅₄ plates (hexane:ethyl acetate = 3:1) .
- Melting point : Confirm purity via sharp melting range (<2°C variation) .
- Recrystallization : Purify using ethanol/water mixtures (70:30 v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
